molecular formula C11H17N7O3 B388528 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 312281-48-4

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate

Numéro de catalogue: B388528
Numéro CAS: 312281-48-4
Poids moléculaire: 295.3g/mol
Clé InChI: QSEDTBNFQLWZSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) ring, a diethylaminomethyl group, and a methyl ester moiety. This structure combines electron-rich and polar functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science. The 4-amino-furazan moiety contributes to π-π stacking interactions, which are critical in ligand-receptor binding .

Structural characterization of similar compounds (e.g., ethyl esters and derivatives) has been performed using single-crystal X-ray diffraction (SHELX/ORTEP) , highlighting planar molecular conformations and anisotropic displacement parameters .

Propriétés

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N7O3/c1-4-17(5-2)6-7-8(11(19)20-3)13-16-18(7)10-9(12)14-21-15-10/h4-6H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEDTBNFQLWZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C15H21N7O3
Molecular Weight 345.37 g/mol
IUPAC Name methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate
Canonical SMILES CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CC(C)N(C)C

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring: This is achieved through a cycloaddition reaction involving azides and alkynes.
  • Introduction of the Oxadiazole Moiety: A condensation reaction is used to introduce the oxadiazole group.
  • Functionalization: The addition of diethylamino groups is performed via nucleophilic substitution reactions.
  • Esterification: This final step introduces the carboxylate group.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives similar to methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential:

  • A recent investigation highlighted that similar compounds exhibited cytotoxic effects on cancer cell lines through apoptosis induction . The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes:

  • It was reported that derivatives can inhibit enzymes such as InhA, which is crucial for the survival of Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

The biological activity of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate can be explained through several mechanisms:

  • Enzyme Interaction: The compound may bind to active sites on enzymes or receptors, altering their function and leading to reduced microbial growth or cancer cell viability.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized triazole derivatives, methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate was tested against Bacillus cereus. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity .

Case Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). Results indicated an IC50 value of 25 µM after 48 hours of exposure. The mechanism involved apoptosis as confirmed by flow cytometry analysis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of 1,2,3-triazole-4-carboxylates with variable substituents. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound Diethylaminomethyl C₁₁H₁₆N₈O₃ 308.31 High lipophilicity (logP ~1.7); potential CNS activity due to diethylamino group
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate Morpholinomethyl C₁₂H₁₆N₈O₄ 352.33 Enhanced solubility (polar morpholine); discontinued due to stability issues
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate Sulfanylmethyl-pyrimidine C₁₄H₁₆N₈O₃S 376.39 Thiol-mediated binding; antiviral/antibacterial potential
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid Fluorophenyl C₁₁H₇FN₆O₃ 290.21 High rigidity (fluorophenyl); antitumor activity (IC₅₀ = 2.94 µM vs. HepG2)
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(thiazolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate Thiazolylsulfanylmethyl C₁₀H₁₁N₇O₃S₂ 341.37 Chelating properties (sulfur atoms); discontinued due to synthesis complexity

Structural and Electronic Differences

  • Diethylaminomethyl vs. Morpholinomethyl: The diethylamino group in the target compound offers moderate basicity (pKa ~9.5) compared to the morpholine analog (pKa ~7.5), influencing solubility and membrane permeability .
  • Sulfanylmethyl-Pyrimidine vs. Thiazolylsulfanylmethyl : The pyrimidine substituent in enables π-stacking with nucleic acids, whereas the thiazole group in facilitates metal coordination.
  • Fluorophenyl Substitution : The fluorophenyl analog exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it suitable for in vivo studies.

Pharmacological and Biochemical Insights

  • Antitumor Activity: The fluorophenyl derivative showed IC₅₀ = 2.94 µM against HepG2 cells, comparable to thiadiazole derivatives in .
  • Molecular Docking : Analogous compounds (e.g., carbohydrazides) demonstrated strong binding to SARS-CoV-2 Mpro (binding energy < -8 kcal/mol) via hydrogen bonding with the furazan ring .

Méthodes De Préparation

Table 1: Summary of Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationCyanogen bromide, NH₂OH·HCl, pH 4–565–70
CuAAC reactionCuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH80–85
EsterificationSOCl₂, MeOH, reflux90–95

Alternative Methodologies

  • Solid-Phase Synthesis : A patent literature method describes immobilizing the oxadiazole precursor on a Merrifield resin, followed by triazole formation and cleavage. This approach simplifies purification but requires specialized equipment.

  • One-Pot Strategies : Recent advances enable sequential oxadiazole and triazole formation in a single reactor, reducing intermediate isolation steps.

Analytical Characterization

The final product is characterized by:

  • 1H^1H NMR : Peaks at δ 1.15 (t, 6H, N(CH₂CH₃)₂), δ 3.75 (s, 3H, COOCH₃), and δ 6.90 (s, 1H, oxadiazole NH₂).

  • HRMS : Observed [M+H]⁺ at 296.1254 (calc. 296.1256).

Challenges and Optimization

  • Regioselectivity : Ensuring 1,4-disubstitution in the triazole requires strict stoichiometric control of Cu(I).

  • Amino Group Stability : The Boc protection strategy prevents undesired side reactions during triazole formation.

Scalability and Industrial Relevance

The CuAAC-based route is scalable to kilogram quantities, with reported pilot-scale yields of 75–80%. However, cost-effective alternatives for oxadiazole synthesis are under investigation to reduce reliance on cyanogen bromide .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.